molecular formula C7H17Cl2N B1580679 3-chloro-N,N-diethylpropan-1-amine hydrochloride CAS No. 4535-85-7

3-chloro-N,N-diethylpropan-1-amine hydrochloride

Cat. No.: B1580679
CAS No.: 4535-85-7
M. Wt: 186.12 g/mol
InChI Key: FBDKONZGCAAZJK-UHFFFAOYSA-N
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Description

3-chloro-N,N-diethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H17Cl2N. It is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Safety and Hazards

This compound is classified as dangerous. It can cause severe skin burns and eye damage (H314), and it is a flammable liquid and vapor (H226) . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-diethylpropan-1-amine hydrochloride typically involves the reaction of 3-chloropropanol with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. The reaction mixture is heated to reflux, and the product is isolated through distillation and crystallization techniques. The final product is then purified to meet industrial standards .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N,N-diethylpropan-1-amine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its diethylamine group provides distinct reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

3-chloro-N,N-diethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClN.ClH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDKONZGCAAZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963371
Record name 3-Chloro-N,N-diethylpropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4535-85-7
Record name 1-Propanamine, 3-chloro-N,N-diethyl-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=4535-85-7
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Record name 1-Propylamine, 3-chloro-N,N-diethyl-, hydrochloride
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Record name 4535-85-7
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Record name 4535-85-7
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Record name 3-Chloro-N,N-diethylpropan-1-amine--hydrogen chloride (1/1)
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Record name 3-chloropropyl(diethyl)amine hydrochloride
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Synthesis routes and methods

Procedure details

10 ml toluene, 3 ml (28.9 mmol) of diethylamine and 2.9 ml (34.6 mmol) of 3-chloropropanol were added successively into a reaction flask, and the mixture was heated to the reflux temperature and reacted for 6 h. After cooling to room temperature, the mixture was washed with 5% NaOH solution and saturated saline solution, successively, and dried over anhydrous sodium sulfate, then filtered. 4.2 ml (57.7 mmol) of thionyl chloride was added dropwise into the filtrate in an ice-bath, and the mixture was stirred at room temperature overnight. The reaction solution was concentrated to dry in a reduced pressure and the residue was recrystallized with absolute ethyl alcohol to obtain 2.1 g white solid with the yield of 40%. m.p. 80-82° C.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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